molecular formula C17H16N8O2 B4534018 2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide

2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide

Cat. No. B4534018
M. Wt: 364.4 g/mol
InChI Key: QYDKXPKEJLSVNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursors like amino triazoles with acetyl chloride in dry conditions, leading to acrylamide derivatives. These are further cyclized with hydrazine hydrate to achieve desired structures. For example, Panchal and Patel (2011) describe a method for synthesizing N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, highlighting a common approach in synthesizing complex heterocyclic compounds (Panchal & Patel, 2011).

Molecular Structure Analysis

Molecular structure determination often employs techniques like NMR, IR spectroscopy, and crystallography. These methods elucidate the arrangement of atoms within a molecule and confirm the presence of specific functional groups and the overall molecular framework. Studies such as those by Chkirate et al. (2019) on pyrazole-acetamide derivatives utilize these spectroscopic methods to characterize the compounds, providing insights into the molecular structure relevant to our compound of interest (Chkirate et al., 2019).

properties

IUPAC Name

2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O2/c1-11-21-22-17(27-11)14-6-4-3-5-13(14)12-7-19-25(9-12)10-16(26)20-15-8-18-24(2)23-15/h3-9H,10H2,1-2H3,(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDKXPKEJLSVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2C3=CN(N=C3)CC(=O)NC4=NN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide

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